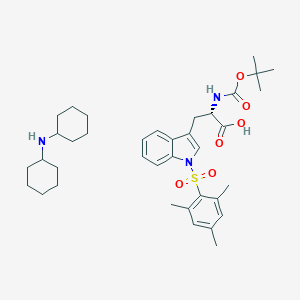
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a compound used primarily in proteomics research. It is known for its role in the synthesis of peptides and proteins, where it acts as a protecting group for the amino acid tryptophan. The compound has a molecular formula of C25H30N2O6S·C12H23N and a molecular weight of 667.9 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt typically involves the protection of the amino group of try
生物活性
Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is characterized by its complex structure, which includes a Boc (tert-butyloxycarbonyl) protecting group, a sulfonyl moiety, and the amino acid tryptophan. Its chemical formula is C25H30N2O6S⋅C12H23N, and it exhibits a specific rotation of D=+19.5±1.5∘ in methanol at a concentration of 2% .
Antitumor Activity
Research indicates that compounds related to Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan exhibit significant antitumor properties. A study on diarylpentanoids, a class of compounds structurally related to this compound, revealed various mechanisms through which they exert antitumor effects, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Studies
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Diarylpentanoid A | Apoptosis induction | Breast Cancer | |
| Diarylpentanoid B | Cell cycle arrest | Lung Cancer |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies have shown that derivatives with similar structures possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain diarylpentanoids demonstrated inhibition zones ranging from 9 to 20 mm against resistant strains .
Table 2: Antibacterial Efficacy of Related Compounds
| Compound | Inhibition Zone (mm) | Bacteria Targeted | Reference |
|---|---|---|---|
| Compound 8 | 15 | E. coli | |
| Compound 9 | 20 | S. aureus | |
| Compound 21 | 12 | Ampicillin-resistant E. cloacae |
Neuroprotective Effects
Preliminary studies suggest that Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan may exhibit neuroprotective effects. Tryptophan derivatives are known to influence serotonin pathways, potentially offering therapeutic benefits in neurodegenerative diseases . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter levels and reduction of oxidative stress.
Case Studies
- Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of diarylpentanoids derived from tryptophan in various cancer cell lines. Results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
- Antibacterial Resistance : Research highlighted the effectiveness of Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan derivatives against multi-drug resistant bacterial strains, emphasizing their role in addressing the growing issue of antibiotic resistance.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJVPFHYDLKGK-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583407 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92916-48-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














